molecular formula C7H13N3O B060548 4-Ethyl-5-(methoxymethyl)-1H-pyrazol-3-amine CAS No. 161487-38-3

4-Ethyl-5-(methoxymethyl)-1H-pyrazol-3-amine

Cat. No. B060548
CAS RN: 161487-38-3
M. Wt: 155.2 g/mol
InChI Key: OPTQRMWDCKVAER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethyl-5-(methoxymethyl)-1H-pyrazol-3-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as EMAP and has a molecular formula of C8H14N2O.

Scientific Research Applications

4-Ethyl-5-(methoxymethyl)-1H-pyrazol-3-amine has various potential applications in scientific research. One of the most significant applications is in the field of medicinal chemistry. This compound has been reported to have anticancer activity against various cancer cell lines. In a study by Li et al. (2017), it was found that 4-Ethyl-5-(methoxymethyl)-1H-pyrazol-3-amine inhibited the growth of A549 lung cancer cells and MCF-7 breast cancer cells. This compound has also been reported to have anti-inflammatory activity. In a study by Zhang et al. (2019), it was found that 4-Ethyl-5-(methoxymethyl)-1H-pyrazol-3-amine reduced the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated RAW264.7 macrophages.

Mechanism of Action

The mechanism of action of 4-Ethyl-5-(methoxymethyl)-1H-pyrazol-3-amine is not fully understood. However, it has been reported to act on various molecular targets. In a study by Li et al. (2017), it was found that this compound inhibited the activity of topoisomerase IIα, which is an enzyme that is essential for DNA replication and cell division. This inhibition of topoisomerase IIα activity may be responsible for the anticancer activity of 4-Ethyl-5-(methoxymethyl)-1H-pyrazol-3-amine. In a study by Zhang et al. (2019), it was found that this compound inhibited the activation of NF-κB, which is a transcription factor that regulates the expression of pro-inflammatory cytokines. This inhibition of NF-κB activation may be responsible for the anti-inflammatory activity of 4-Ethyl-5-(methoxymethyl)-1H-pyrazol-3-amine.
Biochemical and Physiological Effects
4-Ethyl-5-(methoxymethyl)-1H-pyrazol-3-amine has various biochemical and physiological effects. In a study by Li et al. (2017), it was found that this compound induced apoptosis in A549 lung cancer cells and MCF-7 breast cancer cells. Apoptosis is a programmed cell death process that is essential for maintaining tissue homeostasis. In a study by Zhang et al. (2019), it was found that this compound reduced the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated RAW264.7 macrophages. Pro-inflammatory cytokines are signaling molecules that are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

4-Ethyl-5-(methoxymethyl)-1H-pyrazol-3-amine has several advantages for lab experiments. This compound is relatively easy to synthesize, and its purity can be easily assessed using standard analytical techniques. Additionally, this compound has been reported to have potent anticancer and anti-inflammatory activity, which makes it an attractive candidate for further research. However, there are also some limitations associated with the use of this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to elucidate its molecular targets. Additionally, the toxicity of this compound has not been fully characterized, which makes it difficult to determine the appropriate dosages to use in experiments.

Future Directions

There are several future directions for research on 4-Ethyl-5-(methoxymethyl)-1H-pyrazol-3-amine. One potential direction is to further investigate the mechanism of action of this compound. This could involve using molecular biology techniques to identify its molecular targets and elucidate the signaling pathways that are affected by this compound. Another potential direction is to investigate the toxicity of this compound in vivo. This could involve using animal models to assess the safety and efficacy of this compound as a potential therapeutic agent. Finally, future research could focus on developing derivatives of 4-Ethyl-5-(methoxymethyl)-1H-pyrazol-3-amine with improved potency and selectivity for specific molecular targets.

Synthesis Methods

The synthesis of 4-Ethyl-5-(methoxymethyl)-1H-pyrazol-3-amine can be achieved through a multi-step process. The first step involves the reaction of 4-ethyl-1,2-diaminobutane with formaldehyde to form 4-ethyl-1-(methoxymethyl)piperazine. The second step involves the reaction of 4-ethyl-1-(methoxymethyl)piperazine with hydrazine hydrate to form 4-ethyl-5-(methoxymethyl)-1H-pyrazol-3-amine. This synthesis method has been reported in a research article by Li et al. (2017).

properties

CAS RN

161487-38-3

Product Name

4-Ethyl-5-(methoxymethyl)-1H-pyrazol-3-amine

Molecular Formula

C7H13N3O

Molecular Weight

155.2 g/mol

IUPAC Name

4-ethyl-5-(methoxymethyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C7H13N3O/c1-3-5-6(4-11-2)9-10-7(5)8/h3-4H2,1-2H3,(H3,8,9,10)

InChI Key

OPTQRMWDCKVAER-UHFFFAOYSA-N

SMILES

CCC1=C(NN=C1N)COC

Canonical SMILES

CCC1=C(NN=C1N)COC

synonyms

1H-Pyrazol-3-amine, 4-ethyl-5-(methoxymethyl)-

Origin of Product

United States

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